IRAK4 Kinase Inhibitor Chemotype: Class Membership Without Specific, Publicly Available Bioactivity Data
The compound falls within the general Markush structure of Formula (I) in US patent 9,169,252 B2, which claims heteroaryl-substituted nicotinamides as IRAK4 kinase modulators [1]. The patent asserts utility for treating inflammatory and autoimmune diseases. However, a detailed review of the patent specification does not reveal an individual, explicitly enumerated example with the exact 5-cyclopropyl-3-(thiophen-3-yl) substitution pattern, nor does it provide an IC50 value for this specific compound against IRAK4 or any other kinase [1]. Consequently, a quantitative potency claim for this specific entity cannot be established from the primary patent literature.
| Evidence Dimension | Patent-disclosed IRAK4 inhibitory activity for the parent chemotype vs. specific compound |
|---|---|
| Target Compound Data | No specific IC50 value publicly available. |
| Comparator Or Baseline | The patent exemplifies numerous analogs with IRAK4 IC50 values in the low nanomolar range (e.g., Example 133, for which detailed biological data is referenced but not tabulated in accessible text). |
| Quantified Difference | Not calculable due to absence of specific target compound data. |
| Conditions | Patent US 9,169,252 B2; lack of explicit example enumeration. |
Why This Matters
Procurement for IRAK4-focused research requires the user to prospectively profile this compound, as its activity cannot be assumed equivalent to other patent examples.
- [1] Santella, J.B., Kumar, S.R., Duncia, J.V., Gardner, D.S., Paidi, V.R., Nair, S.K., Hynes, J., Wu, H., Murugesan, N., Sarcunam, K., Arunachalam, P. Heteroaryl Substituted Nicotinamide Compounds. US Patent 9,169,252 B2. Issued October 27, 2015. Assignee: Bristol-Myers Squibb Company. View Source
